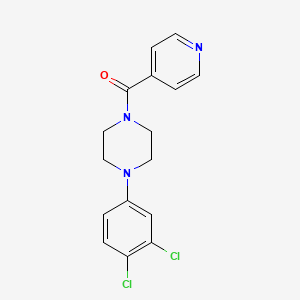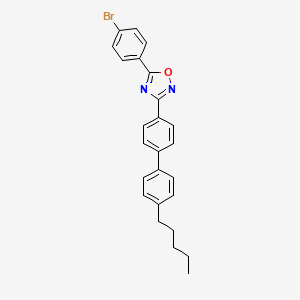![molecular formula C20H23NO7 B4627618 methyl {4,8-dimethyl-7-[2-(4-morpholinyl)-2-oxoethoxy]-2-oxo-2H-chromen-3-yl}acetate](/img/structure/B4627618.png)
methyl {4,8-dimethyl-7-[2-(4-morpholinyl)-2-oxoethoxy]-2-oxo-2H-chromen-3-yl}acetate
Overview
Description
This compound belongs to a category of organics that are valuable in the synthesis of heterocyclic scaffolds. Its complex structure allows for versatile chemical reactions and properties, making it a focus for various chemical and physical analyses.
Synthesis Analysis
The synthesis of related compounds involves photoinduced one-electron reductive β-activation of an α,β-unsaturated carbonyl moiety for stereoselective CC bond formation, demonstrating the morpholine derivative's role as a "chemical multitalent" in transforming into valuable heterocyclic building blocks (Pandey, Gaikwad, & Gadre, 2012).
Molecular Structure Analysis
X-ray crystallography has been used to determine the crystal structure of compounds with similar frameworks, revealing detailed insights into their molecular geometry and structural characteristics (Penkova, Retailleau, & Manolov, 2010).
Chemical Reactions and Properties
The chemical versatility is evidenced by its ability to undergo reactions like Baker-Venkataraman rearrangement, enabling the generation of chromenone scaffold, and its utilization in the synthesis of DNA-dependent protein kinase inhibitors (Rodriguez Aristegui, Desage El-Murr, Golding, Griffin, & Hardcastle, 2006).
Physical Properties Analysis
The physical properties, such as melting points, solubility, and crystal structure, are crucial for understanding the compound's behavior in different environments. Crystallography studies provide insights into the molecular packing and interactions within the crystal lattice (Mague, Al-Taifi, Mohamed, Akkurt, & Bakhite, 2017).
Chemical Properties Analysis
Research on the compound's chemical properties includes reactivity studies under various conditions, analysis of its functional groups, and exploration of its potential as a precursor for further chemical transformations. For example, studies on derivatives of 4-hydroxycoumarin, which share structural similarities, reveal the importance of understanding the electronic and steric effects influencing reactivity (Al-amiery, Obayes, Alwan, Kadhum, & Mohamad, 2013).
Scientific Research Applications
Heterocyclic Scaffold Synthesis
Methyl {4,8-dimethyl-7-[2-(4-morpholinyl)-2-oxoethoxy]-2-oxo-2H-chromen-3-yl}acetate serves as a precursor in the synthesis of important heterocyclic scaffolds. This compound, through photoinduced one-electron reductive β-activation, facilitates stereoselective CC bond formation, showcasing its utility as a versatile chemical multitalent. It's easily transformed into valuable heterocyclic building blocks, including various acetate derivatives and aminohexane triols, underlining its significance in organic synthesis and drug discovery (Pandey, Gaikwad, & Gadre, 2012).
Fluorescent Probes for Hypoxic Cells
The compound's derivatives have been utilized to develop fluorescent probes for the selective detection of hypoxic cells. A novel probe was designed using a nitroimidazole moiety as a hypoxic trigger, which, upon reduction, releases a free dye indicating hypoxia in tumor cells. This application is crucial for biomedical research, especially in understanding and imaging disease-relevant hypoxia (Feng et al., 2016).
Ionic Liquids in Ethanol Production
Innovative applications in biofuel production have been identified, where morpholinium ionic liquids derived from the compound enhance ethanol production from biomass. These morpholinium liquids, noted for their lower toxicity and cost, significantly improve the enzymatic hydrolysis and fermentation processes, demonstrating the compound's potential in sustainable energy solutions (Kahani et al., 2017).
Organic Synthesis and Catalysis
The compound has facilitated the development of various organic synthesis methodologies, including the one-pot synthesis of substituted thienylidene compounds. This demonstrates its utility in creating complex organic molecules with high efficiency and mild conditions, offering valuable tools for drug development and material science (Moghaddam et al., 2005).
properties
IUPAC Name |
methyl 2-[4,8-dimethyl-7-(2-morpholin-4-yl-2-oxoethoxy)-2-oxochromen-3-yl]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO7/c1-12-14-4-5-16(27-11-17(22)21-6-8-26-9-7-21)13(2)19(14)28-20(24)15(12)10-18(23)25-3/h4-5H,6-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNQRJHBUSVIDIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC(=O)N3CCOCC3)CC(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl {4,8-dimethyl-7-[2-(morpholin-4-yl)-2-oxoethoxy]-2-oxo-2H-chromen-3-yl}acetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8,9-dimethyl-2-(2-pyridinyl)-7-(4-pyridinylmethyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4627539.png)
![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2,4-dimethoxybenzamide](/img/structure/B4627541.png)
![5-({1-[4-(dimethylamino)phenyl]-1H-pyrrol-2-yl}methylene)-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4627548.png)
![N-{2-[5-({2-[(2-methoxyphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}-4-methylbenzamide](/img/structure/B4627554.png)
![1-{[2-(tetrahydro-2-furanyl)-1H-benzimidazol-1-yl]acetyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B4627564.png)
![2-{[4-ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B4627567.png)
![N-allyl-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B4627569.png)
![4-{[4-(4-bromo-2-fluorobenzyl)-1-piperazinyl]methyl}-7-methyl-2H-chromen-2-one](/img/structure/B4627576.png)
![4-nitro-N-[2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylthio)phenyl]benzamide](/img/structure/B4627580.png)



![methyl 4-({[(1-allyl-6-amino-4-oxo-1,4-dihydro-2-pyrimidinyl)thio]acetyl}amino)benzoate](/img/structure/B4627603.png)
![4-[3-(3,4-dimethoxyphenyl)-6,7-dimethoxy-1-naphthyl]morpholine](/img/structure/B4627615.png)